(E)-1,2-Bis(2-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene
CAS No.: 1253900-41-2
Cat. No.: VC6442392
Molecular Formula: C76H104Si2
Molecular Weight: 1073.838
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1253900-41-2 |
|---|---|
| Molecular Formula | C76H104Si2 |
| Molecular Weight | 1073.838 |
| IUPAC Name | (E)-naphthalen-2-yl-[naphthalen-2-yl-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silylidene]-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silane |
| Standard InChI | InChI=1S/C76H104Si2/c1-17-69(18-2)49-73(25-9,26-10)63-59(69)47-60-64(74(27-11,28-12)50-70(60,19-3)20-4)67(63)77(57-43-41-53-37-33-35-39-55(53)45-57)78(58-44-42-54-38-34-36-40-56(54)46-58)68-65-61(71(21-5,22-6)51-75(65,29-13)30-14)48-62-66(68)76(31-15,32-16)52-72(62,23-7)24-8/h33-48H,17-32,49-52H2,1-16H3/b78-77+ |
| Standard InChI Key | JCRYFUKOTHHJSV-JKNXPUSASA-N |
| SMILES | CCC1(CC(C2=C(C3=C(C=C21)C(CC3(CC)CC)(CC)CC)[Si](=[Si](C4=CC5=CC=CC=C5C=C4)C6=C7C(=CC8=C6C(CC8(CC)CC)(CC)CC)C(CC7(CC)CC)(CC)CC)C9=CC1=CC=CC=C1C=C9)(CC)CC)CC |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s structure features a central disilene (Si=Si) bond stabilized by bulky aromatic substituents. The (E)-configuration ensures trans-arrangement of the two naphthyl groups, while the indacene moieties are functionalized with eight ethyl groups to enhance steric protection and electronic delocalization . The full systematic name reflects this topology:
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IUPAC Name: (E)-Naphthalen-2-yl-[naphthalen-2-yl-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silylidene]-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silane .
The molecular formula C₇₆H₁₀₄Si₂ (molecular weight: 1,073.84 g/mol) underscores its high carbon content and silicon-centered reactivity .
Isomeric Considerations
A related isomer, (E)-1,2-Bis(1-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene (CAS: 1620487-87-7), differs in the naphthyl substitution pattern (1- vs. 2-position) . This structural variation influences π-conjugation and steric demands, though both isomers share applications in photonic materials .
Synthesis and Purification
Synthetic Pathways
While detailed synthetic protocols remain proprietary, the compound is likely prepared via:
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Lithiation of indacene precursors to generate nucleophilic sites.
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Silicon-silicon bond formation through reductive coupling of silyl chlorides or metathesis reactions .
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Steric stabilization via ethyl substitution to prevent disilene dimerization .
Purification and Quality Control
Suppliers report purity levels of ≥97% (HPLC) , though one source notes a lower threshold of ≥70% for the 1-naphthyl isomer . Purification typically involves recrystallization from toluene or hexane, followed by column chromatography .
Table 1: Commercial Specifications
| Property | Value | Source |
|---|---|---|
| Purity (HPLC) | ≥97.0% (2-naphthyl isomer) | |
| Melting Point | 285°C | |
| Solubility | DMSO, toluene, chloroform | |
| Storage Conditions | -20°C, desiccated |
Physicochemical Properties
Thermal Stability
The compound exhibits remarkable thermal resilience, with a melting point of 285°C . This stability arises from the rigid indacene framework and ethyl groups that mitigate oxidative degradation .
Electronic Characteristics
The disilene bond (Si=Si) contributes to a low-energy LUMO, enabling charge-transfer interactions with aromatic substituents. UV-Vis spectroscopy reveals absorption maxima in the near-UV range, suggesting applicability in optoelectronic devices .
Applications in Advanced Materials
Photonic and Optical Materials
The compound’s extended π-system and silicon-based electronics make it a candidate for:
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Organic light-emitting diodes (OLEDs): As an electron-transport layer .
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Nonlinear optical (NLO) materials: Due to hyperpolarizability from the disilene bond .
Semiconductor Research
Preliminary studies suggest utility in thin-film transistors (TFTs), where silicon’s higher carrier mobility compared to carbon may enhance device performance .
Recent Research and Development
Academic Investigations
GlpBio reports 30 citations in peer-reviewed journals, though specific studies are undisclosed . Focus areas likely include:
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Crystal engineering: Leveraging steric bulk for porous material design.
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Catalysis: Exploiting Si=Si reactivity in cross-coupling reactions.
Industrial Adoption
Fisher Scientific and TCI America list the compound in 50 mg and 10 mg quantities, respectively, indicating demand for small-scale R&D .
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